1-(Isoxazol-5-yl)-N-methylmethanamine
Overview
Description
Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary greatly depending on the specific compound. For example, 1-(Isoxazol-5-yl)ethanone has a molecular weight of 111.1 and is a solid at room temperature .
Scientific Research Applications
Isoxazoline Derivatives as Anticancer Agents
Isoxazolines, including compounds related to 1-(Isoxazol-5-yl)-N-methylmethanamine, are important in medicinal chemistry due to their nitrogen and oxygen heterocycles. These compounds have shown significant anticancer properties, leading to increased interest in their development as potential chemotherapeutic agents. Research has focused on isoxazoline derivatives found in natural sources, their synthetic pathways, and the influence of structural and stereochemical aspects on their anticancer activity. This area of study emphasizes the potential of isoxazoline compounds in cancer treatment, highlighting the need for further research to develop novel anticancer drugs (Kaur et al., 2014).
Isoxazole Alkaloids in Natural Products
The isoxazole skeleton forms the basis of a diverse group of natural products, with over 90 structures identified. These alkaloids are derived from various sources, including bacteria, fungi, higher plants, and marine sponges. They are known for their simplicity in bacteria and fungi, while those from plants and sponges are more complex. This diversity indicates the broad potential of isoxazole alkaloids in scientific research, ranging from antibiotics to toxins. The exploration of these natural compounds could lead to new therapeutic applications, further underscoring the significance of isoxazole-based research (Rahbaek & Christophersen, 2001).
Safety and Hazards
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Mechanism of Action
Mode of action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Biochemical pathways
Isoxazole derivatives have been found to interact with a variety of biological targets, suggesting that they may affect multiple biochemical pathways .
Result of action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-(Isoxazol-5-yl)-N-methylmethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine transporters, including dopamine, serotonin, and norepinephrine transporters . These interactions are primarily inhibitory, affecting the reuptake of these neurotransmitters and thereby modulating their levels in the synaptic cleft. This modulation can have significant implications for neurological functions and disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with monoamine transporters can alter cell signaling pathways related to mood regulation and cognitive functions . Additionally, it has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting their function and increasing the levels of neurotransmitters in the synaptic cleft . This binding interaction is crucial for its role in modulating neurotransmitter levels. Additionally, it can inhibit or activate various enzymes, leading to changes in metabolic pathways and gene expression. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as improving mood and cognitive functions . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular functions. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its potential for clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . For instance, it can influence the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its interaction with monoamine transporters facilitates its distribution in neuronal tissues, where it can exert its effects on neurotransmitter levels and cell signaling pathways.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in synaptic vesicles is essential for its role in modulating neurotransmitter release and reuptake. These subcellular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
N-methyl-1-(1,2-oxazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRLOJZDADNMRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629711 | |
Record name | N-Methyl-1-(1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401647-20-9 | |
Record name | N-Methyl-5-isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401647-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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